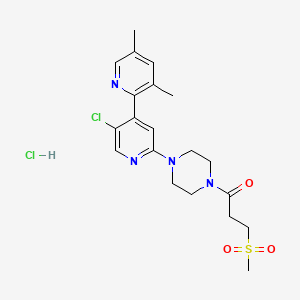

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Descripción general

Descripción

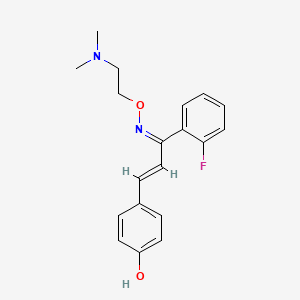

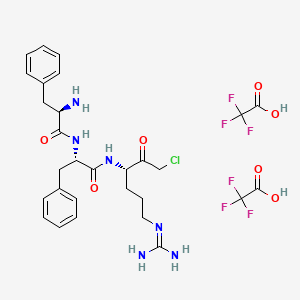

“Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” is a chemical compound that belongs to a series of novel indazole derivatives . These derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” involves a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid. A solution of potassium nitrite in water is added at room temperature and the reaction mixture is stirred at room temperature for 4 hours .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” include the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds : Compounds structurally related to Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and characterized. For example, novel compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate demonstrated selective cytotoxicity against tumor cell lines without affecting normal liver cells, suggesting potential in cancer research (Huang et al., 2017).

Regiospecific Synthesis : Research has been conducted on regiospecific synthesis methods for creating derivatives of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate. These methods are crucial for developing precise and targeted chemical compounds (Dandu et al., 2007).

Crystal Structure Analysis : Studies have been done to understand the crystal structure of related compounds, which is essential for determining their physical and chemical properties (Anuradha et al., 2014).

Palladium-Catalyzed Arylation : The palladium-catalyzed arylation of indazole derivatives has been explored, which is significant for the development of pharmaceuticals and complex organic molecules (Belkessam et al., 2017).

Antibacterial and Antifungal Activities : Some derivatives have been studied for their antibacterial and antifungal activities, indicating potential use in developing new drugs (Du et al., 2015).

Antispermatogenic Agents : Certain derivatives of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate have been synthesized and evaluated for their potential as antispermatogenic agents (Corsi & Palazzo, 1976).

Safety And Hazards

While specific safety and hazard information for “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOILXQEARMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)